5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. Specifically, it is recognized for its role as a pharmaceutical intermediate, facilitating the development of therapeutic agents .
The compound is classified as a heterocyclic compound due to its nitrogen-containing structure. It falls under the category of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects. The compound's relevance in research is underscored by its inclusion in studies focused on drug design and synthesis .
The synthesis of 5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole typically involves several key steps:
The compound's synthesis has been documented in scientific literature, indicating its importance in ongoing research within medicinal chemistry.
The molecular formula for 5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole is C₉H₁₄FN₃O, with a molecular weight of 199.23 g/mol. The structure features a five-membered oxadiazole ring with substituents that include a fluoropyrrolidine group at position 5 and an isopropyl group at position 3 .
Key structural data include:
5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions typical for oxadiazole derivatives. These reactions may include:
These reactions are generally conducted under controlled conditions using appropriate catalysts or reagents to ensure selectivity and yield.
The mechanism of action for 5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole involves interactions with specific biological targets such as enzymes or receptors. Research indicates that derivatives of oxadiazoles often exhibit significant biological activities due to their ability to modulate enzyme activity or receptor binding.
For instance, compounds containing oxadiazole rings have shown promise in various therapeutic areas including anti-inflammatory and antimicrobial applications. The specific pathways through which these effects are mediated often involve complex biochemical interactions that warrant further investigation .
The physical properties of 5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and its potential applications .
5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole has several applications in scientific research:
The journey of 1,2,4-oxadiazoles in medicinal chemistry began with their initial synthesis in 1884 by Tiemann and Krüger, who originally classified these compounds as azoximes or furo[ab]diazoles. However, their therapeutic potential remained largely unexplored until the mid-20th century when significant biological activities began to emerge. The first major breakthrough came with the development of Oxolamine in the 1960s, which became the first-in-class commercial drug containing the 1,2,4-oxadiazole ring, marketed as an effective cough suppressant. This milestone demonstrated the pharmacological viability of the 1,2,4-oxadiazole scaffold and stimulated further research into its therapeutic applications [1] [9].
The period from 1980 to 2010 witnessed an accelerated discovery of 1,2,4-oxadiazole-containing drugs with diverse therapeutic indications. Prenoxdiazine joined Oxolamine as another antitussive agent, while Butalamine emerged as a vasodilator for cardiovascular conditions. The 1990s introduced Fasiplon, a nonbenzodiazepine anxiolytic that leveraged the 1,2,4-oxadiazole scaffold for CNS activity. The turn of the millennium marked a significant expansion with Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) entering clinical use. This evolutionary trajectory demonstrates the scaffold's versatility across multiple therapeutic areas [1].
A paradigm shift occurred in 2011 with the discovery of naturally occurring 1,2,4-oxadiazoles. Researchers isolated Phidianidine A and B from the marine mollusk Phidiana militaris, revealing significant cytotoxic activity against tumor cell lines (C6, HeLa, CaCo-2) and agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4). This discovery challenged the previous assumption that oxadiazoles were exclusively synthetic products and highlighted their biological significance in nature. Another naturally occurring compound, quisqualic acid from Quisqualis indica seeds, demonstrated affinity for metabotropic glutamate receptors, suggesting potential applications in neurological disorders [1] [9].
Table 1: Historical Development of 1,2,4-Oxadiazole-Containing Drugs
Compound | Approval Era | Therapeutic Category | Primary Indication |
---|---|---|---|
Oxolamine | 1960s | Antitussive | Cough suppression |
Prenoxdiazine | 1970s | Antitussive | Cough suppression |
Butalamine | 1980s | Cardiovascular | Vasodilation |
Fasiplon | 1990s | Anxiolytic | Anxiety disorders |
Pleconaril | 2000s | Antiviral | Enterovirus infections |
Ataluren | 2010s | Genetic disorder | Duchenne muscular dystrophy |
Proxazole | 2010s | Gastrointestinal | Functional GI disorders |
The synthetic methodologies for 1,2,4-oxadiazoles have evolved significantly since their discovery. The original Tiemann and Krüger approach used amidoximes and acyl chlorides under solvent-free melting conditions, but suffered from low yields and purification difficulties. Contemporary techniques have improved efficiency through various innovations: tetrabutylammonium fluoride (TBAF) catalysis in THF at room temperature achieves yields up to 98%; coupling reagents like EDC, DCC, and T3P facilitate reactions with carboxylic acids; and aqueous-phase synthesis provides an environmentally friendly alternative. These methodological advancements have expanded the accessible chemical space for 1,2,4-oxadiazole derivatives and accelerated drug discovery efforts [1].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for various carbonyl-containing functional groups in medicinal chemistry, particularly esters, amides, and carbamates. This bioisosteric replacement strategy addresses the inherent metabolic instability of these functional groups while maintaining similar spatial geometry and electronic properties. The hydrogen-bond accepting capability of the 1,2,4-oxadiazole nitrogen atoms (N2 and N4) enables mimicry of carbonyl oxygen atoms in biological interactions, facilitating similar binding orientations at target sites. This property is particularly valuable in drug design where enzymatic hydrolysis of esters or amides limits therapeutic efficacy [1] [7].
The geometric parameters of the 1,2,4-oxadiazole ring make it exceptionally well-suited for bioisosteric applications. The ring system adopts a nearly planar conformation with bond angles of approximately 105-110° at the oxygen atom and 100-105° at the carbon atoms. The C-O bond length (1.32-1.36 Å) and C-N bond lengths (1.28-1.32 Å) closely resemble those found in ester and amide functionalities. This structural congruence allows the 1,2,4-oxadiazole to effectively mimic the transition state geometry in enzyme-substrate interactions, as demonstrated in protease inhibitors and receptor antagonists [1] [9].
Table 2: Bioisosteric Relationships Between 1,2,4-Oxadiazole and Traditional Functional Groups
Parameter | 1,2,4-Oxadiazole | Ester Group | Amide Group | Carbamate Group |
---|---|---|---|---|
Bond Angle at O | 105-110° | 115-120° | N/A | 115-120° |
C-X Bond Length (Å) | 1.32-1.36 (C-O) | 1.33-1.36 (C-O) | 1.23-1.26 (C=O) | 1.33-1.36 (C-O) |
Dipole Moment (D) | 3.5-4.0 | 1.7-2.1 | 3.5-4.0 | 3.0-3.5 |
Hydrogen Bond Acceptors | 2-3 sites | 1-2 sites | 1-2 sites | 2 sites |
Metabolic Stability | High | Low | Moderate | Moderate-Low |
A compelling application of this bioisosteric strategy appears in the design of 5-fluorouracil (5-FU) derivatives. Researchers developed 1,2,4-oxadiazole-linked analogs to overcome the limitations of 5-FU, including its low bioavailability and high toxicity. The synthesis involves coupling 5-fluorouracil with amidoxime intermediates followed by cyclization with substituted aromatic carboxylic acids. The resulting compounds demonstrate enhanced anticancer activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines compared to the parent drug. This approach preserves the pharmacophore while significantly improving metabolic stability and tumor selectivity [7].
The electron-withdrawing nature of the 1,2,4-oxadiazole ring influences the acidity of adjacent functional groups, which can be strategically exploited in drug design. When attached to phenolic hydroxyl groups, the ring decreases the pKa by 1-2 units, enhancing hydrogen-bond donating capacity. Similarly, it acidifies α-protons in neighboring alkyl chains, facilitating enolization in mechanism-based inhibitors. These electronic effects contribute to improved target engagement and binding affinity, as observed in enzyme inhibitors like 3-hydroxykynurenine transaminase (HKT) inhibitors for mosquito control [6].
The strategic incorporation of fluorine atoms and fluorinated groups represents a powerful tool for optimizing bioactive compounds, particularly when applied to 1,2,4-oxadiazole derivatives. Fluorine's unique combination of properties – including its high electronegativity (3.98 on the Pauling scale), small atomic radius (van der Waals radius 1.47 Å), and low polarizability – enables subtle but significant modifications to molecular properties. When incorporated as part of the 4-fluoropyrrolidine moiety, these effects are particularly pronounced due to the conformational constraints imposed by the cyclic structure [2] [5].
The 4-fluoropyrrolidine group exerts three primary effects on molecular properties: steric influences, electronic modulation, and conformational control. The fluorine atom introduces a dipole moment (1.41 D for C-F) that enhances interactions with target proteins through dipole-dipole interactions and hydrogen bonding. While the C-F bond can serve as a weak hydrogen bond acceptor, its most significant contribution comes from polar hydrophobic interactions with aromatic residues in enzyme binding pockets. This effect is particularly valuable for enhancing binding affinity without increasing molecular weight [2] [5].
Table 3: Effects of Fluorination on Key Compound Properties
Property | Non-Fluorinated Analog | Fluorinated Analog | Change (%) |
---|---|---|---|
Lipophilicity (log P) | 2.5-3.0 | 2.2-2.7 | ↓ 10-15% |
Metabolic Clearance | High | Moderate-Low | ↓ 30-60% |
pKa of Adjacent Amines | 8.5-9.5 | 7.0-8.0 | ↓ 1-2 units |
H-Bond Acidity | Low | Moderate | ↑ 50-100% |
H-Bond Basicity | Moderate | Low | ↓ 30-50% |
Membrane Permeability | Variable | Increased | ↑ 20-40% |
The introduction of fluorine at the pyrrolidine C4 position significantly influences conformational preferences through the gauche effect. The electronegative fluorine atom preferentially adopts a gauche orientation relative to the nitrogen atom, stabilizing specific ring puckers that optimize binding to biological targets. This conformational control enhances binding complementarity and can dramatically improve potency. In Raf/MEK kinase inhibitors, strategic fluorination at specific positions increased inhibitory activity 3- to 5-fold against HCT116 cell growth while maintaining favorable physicochemical properties – an example of the "fluorine magic" in medicinal chemistry [5].
Fluorinated 1,2,4-oxadiazoles demonstrate remarkable bioactivity enhancements in multiple therapeutic contexts. In nematicide development, compounds featuring a 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole structure (A1) showed exceptional activity against Bursaphelenchus xylophilus with LC50 values of 2.4 μg/mL – significantly superior to avermectin (335.5 μg/mL) and fosthiazate (436.9 μg/mL). Transcriptome analysis revealed that this activity stemmed from effects on acetylcholine receptors, demonstrating how fluorination can enable novel mechanisms of action. Similarly, fluorinated oxadiazoles targeting 3-hydroxykynurenine transaminase (HKT) in Aedes aegypti showed potent larvicidal activity at approximately 15 ppm with minimal mammalian toxicity, highlighting the selectivity benefits of fluorination [3] [6].
The synthesis of 5-(4-fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole leverages these principles by combining the metabolic stability of the oxadiazole core with the conformational control of the fluorinated pyrrolidine. The isopropyl substituent at the 3-position provides steric bulk that enhances hydrophobic interactions while maintaining favorable log P values. Molecular modeling suggests that this compound exhibits optimal positioning of hydrogen bond acceptors (oxadiazole N2, N4) and the fluorinated moiety to engage with diverse biological targets, particularly those in the central nervous system and infectious disease pathways [5] [9].
Table 4: Bioactivity Comparison of Fluorinated vs. Non-Fluorinated 1,2,4-Oxadiazoles
Biological Target | Non-Fluorinated Compound IC50/LC50 | Fluorinated Analog | Fluorinated Compound IC50/LC50 | Fold Improvement |
---|---|---|---|---|
B. xylophilus (nematode) | Tioxazafen (>300 μg/mL) | A1: 5-(chloromethyl)-3-(4-fluorophenyl) | 2.4 μg/mL | >125x |
HCT116 cell growth | 1a: 95 nM | 1d: fluorinated at X3 | 18 nM | 5.3x |
C-Raf kinase | 1a: 530 nM | 1d: fluorinated at X3 | 13 nM | 40.8x |
A. besseyi (nematode) | Tioxazafen (142.9 μg/mL) | A6: fluorinated derivative | 3.8 μg/mL | 37.6x |
MAO-B enzyme | Standard oxadiazoles (µM range) | Fluorinated oxadiazoles (H8) | 0.039 µM | >100x |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3